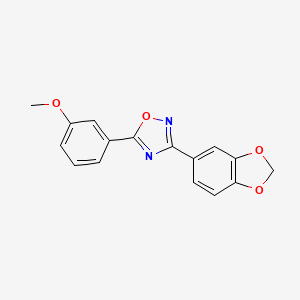
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (BDOX) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BDOX is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique chemical and physical properties.
Mécanisme D'action
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the advantages of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its high potency and selectivity towards certain enzymes or receptors, which makes it an attractive candidate for drug development. However, 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several limitations, including its low solubility in water and its potential toxicity towards certain cells or tissues.
Orientations Futures
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One of the future directions is to investigate the potential use of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for detecting metal ions in biological systems. Another future direction is to explore the structure-activity relationship of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and its analogs to identify more potent and selective compounds for drug development. Additionally, the potential use of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a scaffold for the synthesis of novel heterocyclic compounds with diverse biological activities can be explored.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit promising anti-inflammatory, anti-tumor, and anti-microbial activities. 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-20-12-5-4-11(8-14(12)21-2)17-18-16(19-24-17)10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEIEMTXABTOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4287845.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4287854.png)
![3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4287862.png)
![3-(3-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4287866.png)
![3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4287872.png)
![3-(2,5-dimethylbenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4287877.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4287892.png)
![2-{[7-methyl-2,4-dioxo-1-phenyl-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B4287899.png)
![3-(3-chlorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4287902.png)


![2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B4287935.png)
![5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B4287939.png)
![5-bromo-N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4287943.png)